1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Overview

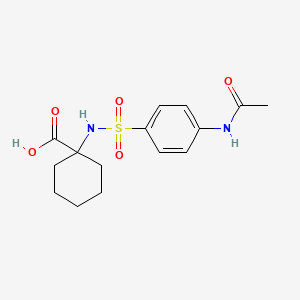

Description

1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure This compound features a cyclohexane ring substituted with a carboxylic acid group and a sulfonamide group attached to a phenyl ring, which itself is substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane-1-carboxylic acid. This can be achieved through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromic acid. The resulting carboxylic acid is then subjected to a sulfonation reaction to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Esters, amides, or carboxylic acids.

Reduction: Alcohols, amines, or other reduced derivatives.

Substitution: Sulfonamide derivatives or other substituted cyclohexanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound's interaction with biological systems can be studied to understand its potential as a therapeutic agent.

Medicine: It may have applications in drug development, particularly in the design of new anti-inflammatory or analgesic drugs.

Industry: Its unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in forming hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

When compared to similar compounds, 1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds may include:

4-Acetamidophenol (Paracetamol): Lacks the cyclohexane ring and sulfonamide group.

Cyclohexane-1-carboxylic acid: Lacks the acetamide and sulfonamide groups.

Sulfonamide derivatives: May lack the cyclohexane ring or carboxylic acid group.

The presence of both the sulfonamide and carboxylic acid groups in this compound provides it with distinct chemical and biological properties that differentiate it from these similar compounds.

Biological Activity

1-((4-Acetamidophenyl)sulfonamido)cyclohexane-1-carboxylic acid, with the CAS number 274686-10-1, is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O5S

- Molecular Weight : 340.39 g/mol

- Purity : Typically ≥ 98%

The compound features a sulfonamide group linked to a cyclohexane ring, which is further substituted with an acetamidophenyl moiety and a carboxylic acid group. This unique structure may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, while the carboxylic acid can engage in hydrogen bonding, enhancing its interaction with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against various bacterial strains.

- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, potentially through the inhibition of pathways involved in neuronal apoptosis.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Neuroprotective | Reduction in neuronal apoptosis |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various sulfonamide derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

Case Study 2: Neuroprotective Potential

A recent investigation into neuroprotective agents highlighted this compound's ability to prevent neuronal cell death in models of oxidative stress. The study utilized primary neuronal cultures exposed to hydrogen peroxide, demonstrating that treatment with the compound reduced cell death by approximately 40%, indicating its potential role in neurodegenerative disease therapies.

Research Findings

Recent research has focused on structure-activity relationships (SAR) to optimize the efficacy of this compound. Modifications to the acetamide and sulfonamide groups have been explored to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name |

1-[(4-acetamidophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-11(18)16-12-5-7-13(8-6-12)23(21,22)17-15(14(19)20)9-3-2-4-10-15/h5-8,17H,2-4,9-10H2,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDSNYCKWLKVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.